4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a spirocyclic compound that features a unique structural motif combining a spiro ring system with a thiazolidinone moiety. This compound is of interest due to its potential pharmacological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one can be achieved through a multi-step process. One common method involves the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method allows for the formation of the spirocyclic structure in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidinone moiety may play a crucial role in its biological activity by interacting with active sites of enzymes or binding to receptors.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Similar spirocyclic structure with potential anti-ulcer activity.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Another spirocyclic compound with different pharmacological properties.
Uniqueness
4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[45]decan-3-one is unique due to its specific combination of a spiro ring system and a thiazolidinone moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H23NOS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C17H23NOS/c1-13(2)14-6-8-15(9-7-14)18-16(19)12-20-17(18)10-4-3-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI Key |
MJTYDSUZNZLKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CSC23CCCCC3 |
Origin of Product |
United States |
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